2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-5-carboxylic acid
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Overview
Description
2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-5-carboxylic acid is a heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry. This compound is characterized by a fused imidazo-pyridine ring system, which is known for its biological activity and potential therapeutic benefits.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-5-carboxylic acid typically involves a multi-step process. One common method includes the cyclocondensation reaction of Meldrum’s acid, 2-(nitromethylene)imidazolidine, and aldehydes . This reaction is carried out under mild conditions and often employs an electrocatalytic system to enhance efficiency and yield.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity and consistency of the final product through rigorous quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This can lead to the formation of more saturated derivatives.
Substitution: This includes nucleophilic and electrophilic substitution reactions, which can modify the aromatic ring or the imidazo-pyridine core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It has shown potential as a bioactive compound with various biological activities.
Industry: It can be used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism by which 2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-5-carboxylic acid exerts its effects involves its interaction with specific molecular targets. For instance, its anticancer activity is believed to be due to its ability to bind to and inhibit certain kinases that are involved in cell proliferation . This binding disrupts the signaling pathways that promote cancer cell growth and survival.
Comparison with Similar Compounds
Similar Compounds
2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine: This compound has a similar structure but with a different ring fusion, which can lead to different biological activities.
2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine: Another structurally related compound with potential biological activities.
Uniqueness
What sets 2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-5-carboxylic acid apart is its specific ring structure and the presence of the carboxylic acid group, which can influence its solubility, reactivity, and biological activity. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C14H14N2O2 |
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Molecular Weight |
242.27 g/mol |
IUPAC Name |
2-phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-5-carboxylic acid |
InChI |
InChI=1S/C14H14N2O2/c17-14(18)12-7-4-8-13-15-11(9-16(12)13)10-5-2-1-3-6-10/h1-3,5-6,9,12H,4,7-8H2,(H,17,18) |
InChI Key |
YCXDBCQHYQKZAD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(N2C=C(N=C2C1)C3=CC=CC=C3)C(=O)O |
Origin of Product |
United States |
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